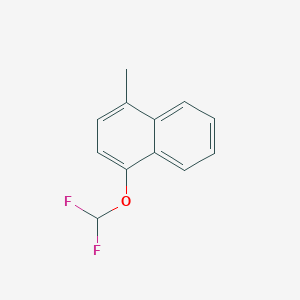
3-(Hydroxymethyl)-2,6-dimethyl-4H-1-benzopyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Hydroxymethyl)-2,6-dimethyl-4H-chromen-4-one is a compound belonging to the class of chromen-4-one derivatives. Chromen-4-one, also known as coumarin, is a naturally occurring compound found in many plants. The hydroxymethyl group at the 3-position and the dimethyl groups at the 2 and 6 positions make this compound unique and potentially useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-2,6-dimethyl-4H-chromen-4-one typically involves the reaction of 2,6-dimethylphenol with formaldehyde under acidic conditions to form the hydroxymethyl group. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is then heated to promote the formation of the chromen-4-one ring structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can make the industrial production more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Hydroxymethyl)-2,6-dimethyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The chromen-4-one ring can be reduced to form a dihydrochromen-4-one derivative.
Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: 3-(Carboxymethyl)-2,6-dimethyl-4H-chromen-4-one.
Reduction: 3-(Hydroxymethyl)-2,6-dimethyl-4H-dihydrochromen-4-one.
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
3-(Hydroxymethyl)-2,6-dimethyl-4H-chromen-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: Used in the production of dyes, fragrances, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(Hydroxymethyl)-2,6-dimethyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The hydroxymethyl group can enhance the compound’s ability to interact with biological molecules, such as enzymes and receptors. This interaction can lead to the modulation of various biochemical pathways, resulting in the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Coumarin: The parent compound of 3-(Hydroxymethyl)-2,6-dimethyl-4H-chromen-4-one, known for its fragrance and use in perfumes.
4-Hydroxycoumarin: A derivative of coumarin with anticoagulant properties.
7-Hydroxycoumarin: Another coumarin derivative with potential therapeutic applications.
Uniqueness
3-(Hydroxymethyl)-2,6-dimethyl-4H-chromen-4-one is unique due to the presence of the hydroxymethyl group at the 3-position and the dimethyl groups at the 2 and 6 positions. These structural features can enhance its chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
62407-08-3 |
|---|---|
Molekularformel |
C12H12O3 |
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
3-(hydroxymethyl)-2,6-dimethylchromen-4-one |
InChI |
InChI=1S/C12H12O3/c1-7-3-4-11-9(5-7)12(14)10(6-13)8(2)15-11/h3-5,13H,6H2,1-2H3 |
InChI-Schlüssel |
IRWZFAZLADACPY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)OC(=C(C2=O)CO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


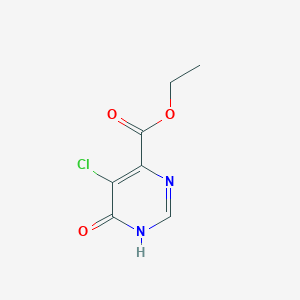


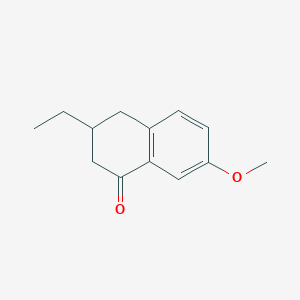
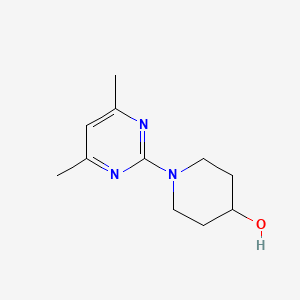
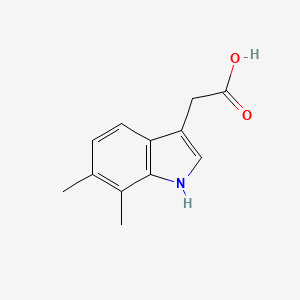
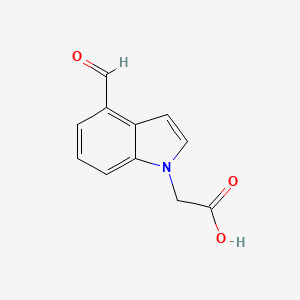
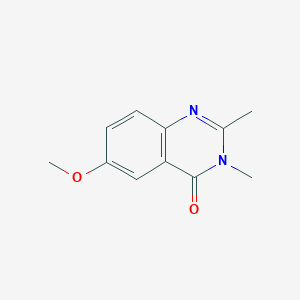
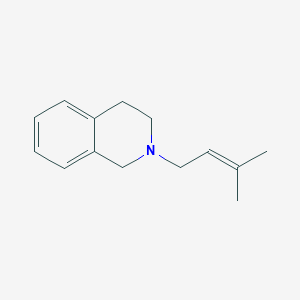

![6,7-Dichloro-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11897699.png)

![2-Chloro-7-methylthieno[3,2-D]pyrimidin-4(3H)-one](/img/structure/B11897719.png)
